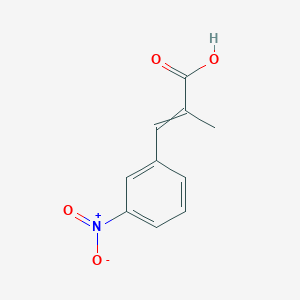

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Descripción

Propiedades

IUPAC Name |

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXDUJPYGUWROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400369 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-00-5 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of (E)-2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Executive Summary

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as

While the unmethylated nitrocinnamic acids are ubiquitous, the introduction of the

Key Technical Specifications

| Parameter | Specification |

| Target Molecule | (E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |

| CAS Registry | 124525-54-8 (Acid) / 1664-59-1 (Methyl Ester) |

| Molecular Formula | |

| Molecular Weight | 207.18 g/mol |

| Stereochemistry | ( |

Retrosynthetic Analysis & Strategy

To achieve the target structure, we must disconnect the C2-C3 double bond. The presence of the electron-withdrawing nitro group at the meta position of the aldehyde facilitates nucleophilic attack but requires careful base selection to prevent side reactions (e.g., Cannizzaro).

Figure 1: Retrosynthetic disconnection showing the three primary nucleophilic partners for 3-nitrobenzaldehyde.

Method A: Modified Knoevenagel-Doebner Condensation (Recommended)

Best For: Laboratory scale (

This route utilizes methylmalonic acid rather than propionic anhydride. The "Doebner modification" allows for condensation and decarboxylation in a single pot using pyridine as both solvent and base, often yielding superior stereoselectivity for the (

Reagents & Materials[1][3][4][5][6][7]

-

Substrate: 3-Nitrobenzaldehyde (

equiv) -

Nucleophile: Methylmalonic acid (

equiv) -

Catalyst: Piperidine (

equiv) -

Solvent: Pyridine (5-10 volumes)

-

Quench: Conc. HCl / Ice water[1]

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 3-nitrobenzaldehyde (

, -

Addition: Add methylmalonic acid (

, -

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

Mechanistic Insight: The reaction proceeds via an initial aldol-like attack, followed by dehydration to the dicarboxylic acid intermediate.[2] The high temperature facilitates the thermal decarboxylation of the gem-dicarboxylic acid, driven by the release of

.

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into a stirred mixture of concentrated HCl (

) and crushed ice (-

Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid and solubilize the pyridine as the hydrochloride salt.

-

-

Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure granulation. Filter the solid via a Büchner funnel.[3][4]

-

Purification: Wash the cake thoroughly with cold water (

) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) or pure Ethanol.

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction[5]

Best For: Strict stereochemical control (

The HWE reaction guarantees the (

Reaction Scheme Workflow

Figure 2: HWE reaction workflow requiring ester hydrolysis.

Protocol

-

Phosphonate Activation: Suspend Sodium Hydride (60% dispersion,

equiv) in anhydrous THF under Argon. Cool to -

Coupling: Add a solution of 3-nitrobenzaldehyde (

equiv) in THF dropwise. -

Completion: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear within 2 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[5] Dry ( -

Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (

equiv). Stir at

Method C: The Perkin Condensation (Industrial)

Best For: Multi-kilogram scale-up where reagent cost is the primary driver.

Protocol Summary

Combine 3-nitrobenzaldehyde (

-

Note: Using Sodium Acetate here is a common error; it leads to ligand exchange and the formation of unsubstituted nitrocinnamic acid. You must use Sodium Propionate to match the anhydride.

-

Workup: Steam distillation is often required to remove unreacted aldehyde, followed by basic extraction and acid precipitation.

Characterization & Data Analysis

Validation of the correct isomer (

1H NMR Interpretation (DMSO-d6, 400 MHz)

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value |

| -COOH | 12.5 - 13.0 | Broad Singlet | Confirm Acid functionality |

| Vinyl H (H-3) | 7.65 - 7.80 | Singlet (broad) | Defines Stereochemistry. ( |

| Ar-H (H-2') | 8.20 - 8.35 | Singlet (t) | Isolated proton between Nitro/Alkene |

| Ar-H (H-4') | 8.10 - 8.20 | Doublet | Ortho to Nitro |

| Ar-H (H-6') | 7.80 - 7.90 | Doublet | Ortho to Alkene |

| Ar-H (H-5') | 7.60 - 7.70 | Triplet | Meta proton |

| 2.05 - 2.15 | Singlet (d) | Confirms |

Physical Properties[1][5][6][8][11][12][13]

-

Melting Point: The meta isomer typically melts in the range of

. (Note: The para isomer melts at -

Solubility: Insoluble in cold water. Soluble in Ethanol, DMSO, and aqueous alkali (

,

Safety & Handling (E-E-A-T)

-

Nitro Compounds: 3-nitrobenzaldehyde and the product are potential sensitizers. While not highly explosive like polynitro compounds, they should be treated as energetic materials during scale-up. Avoid heating dry solids to decomposition.

-

Pyridine: Used in Method A. It is toxic and affects male fertility. Use only in a well-ventilated fume hood.

-

Sodium Hydride: Used in Method B. Reacts violently with water. Ensure all glassware is oven-dried.

References

-

Perkin Reaction Mechanism & Scope: Rosen, T. (1991). Comprehensive Organic Synthesis. Vol 2, Pergamon Press.

-

Knoevenagel-Doebner Modification: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions.

-

HWE Stereoselectivity: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863-927.

- Analogous Synthesis (Ozagrel Intermediates):Synthesis of Ozagrel Hydrochloride. (2010). Chemical and Pharmaceutical Bulletin. (Validates the alpha-methyl cinnamic acid scaffold synthesis).

Sources

Technical Guide: Structural Analysis & Synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Executive Summary

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as

This guide provides a rigorous analysis of the molecule’s structural properties, a self-validating synthetic protocol via the Oglialoro modification of the Perkin condensation, and a detailed spectroscopic characterization strategy. It is designed for researchers requiring high-purity synthesis and structural validation of this specific intermediate.

Part 1: Structural & Stereochemical Analysis

Geometric Isomerism and Steric Locking

The target molecule exhibits geometric isomerism around the C2=C3 double bond. In

-

Priority Assignment (Cahn-Ingold-Prelog):

-

C3 Position: The 3-nitrophenyl group has higher priority than the hydrogen atom.

-

C2 Position: The carboxylic acid (-COOH) has higher priority than the methyl group (-CH

). -

Configuration: In the (

)-isomer, the high-priority groups (Phenyl and COOH) are on opposite sides of the double bond (

-

Electronic Effects

The 3-nitro group (

-

Reactivity Implication: This deactivates the ring towards electrophilic aromatic substitution but makes the aldehyde precursor (3-nitrobenzaldehyde) highly electrophilic, thereby accelerating the initial nucleophilic attack during condensation reactions.

-

Acid Strength: The electron-withdrawing nature of the nitrophenyl moiety stabilizes the carboxylate anion, likely lowering the pKa relative to unsubstituted

-methylcinnamic acid.

Part 2: Synthetic Pathways & Optimization

Pathway Selection: The Oglialoro Condensation

While the Knoevenagel condensation is a viable alternative, the Oglialoro modification of the Perkin reaction is the industry standard for generating

Reaction Logic & Mechanism

The reaction involves the enolization of propionic anhydride by a mild base (sodium propionate), followed by an aldol-like attack on the carbonyl of 3-nitrobenzaldehyde. The subsequent dehydration is favored by the high temperature and the thermodynamic stability of the conjugated system.

Diagram 1: Synthetic Workflow (Oglialoro Protocol)

Caption: Step-by-step Oglialoro condensation workflow for the synthesis of

Experimental Protocol (Self-Validating)

Reagents:

-

3-Nitrobenzaldehyde (15.1 g, 0.1 mol)

-

Propionic Anhydride (19.5 g, 0.15 mol)

-

Sodium Propionate (9.6 g, 0.1 mol)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a drying tube (CaCl

), mix the 3-nitrobenzaldehyde and propionic anhydride. Add the sodium propionate.-

Validation Check: Ensure reagents are anhydrous. Moisture hydrolyzes the anhydride, stopping the reaction.

-

-

Thermal Condensation: Heat the mixture in an oil bath at 135-140°C for 10 hours.

-

Causality: This temperature is required to drive the dehydration step and shift the equilibrium toward the conjugated product.

-

-

Hydrolysis: Pour the hot reaction mixture into 200 mL of water. Neutralize with solid Na

CO-

Purification Logic: The product forms a water-soluble sodium salt. Unreacted aldehyde remains insoluble (neutral).

-

-

Steam Distillation (Critical Step): Steam distill the basic solution to remove unreacted 3-nitrobenzaldehyde.

-

Validation Check: Distillate should eventually run clear, indicating removal of volatile organic impurities.

-

-

Isolation: Cool the remaining aqueous solution and acidify carefully with concentrated HCl to pH 2.

-

Observation: A solid precipitate of the crude acid will form immediately.

-

-

Recrystallization: Filter the solid and recrystallize from aqueous ethanol to obtain pale yellow needles.

Part 3: Spectroscopic Characterization[1]

To validate the structure, specifically distinguishing it from the non-methylated analog, NMR analysis is required.

Data Summary Table

| Technique | Parameter | Expected Value / Observation | Structural Assignment |

| 7.6 - 7.9 ppm (Singlet) | H-3 (Critical Diagnostic) | ||

| 2.1 - 2.3 ppm (Singlet) | |||

| 7.5 - 8.5 ppm (Multiplet) | 3-Nitrophenyl protons | ||

| 12.0 - 13.0 ppm (Broad s) | Carboxylic Acid | ||

| IR | 1680 - 1700 cm | Conjugated Acid Carbonyl | |

| IR | 1530 & 1350 cm | Nitro group (asymmetric/symmetric) |

Interpretation Logic

-

The Diagnostic Singlet: In standard cinnamic acid, the alkene protons appear as two doublets (

Hz). In 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid , the C2 position is substituted with a methyl group. Therefore, the proton at C3 has no vicinal neighbor to couple with, appearing as a sharp singlet (or a very fine multiplet due to long-range allylic coupling). This confirms the success of the propionic anhydride incorporation.

Part 4: Pharmaceutical Applications & SAR

This molecule serves as a vital intermediate for "privileged structures" in drug discovery.

Structure-Activity Relationship (SAR) Logic

Diagram 2: SAR & Application Flow

Caption: Structural features of the target molecule and their downstream pharmaceutical utility.

Key Applications

-

MMP Inhibition:

-substituted cinnamic acids are known zinc-binding groups (ZBGs). The -

Amino Acid Synthesis: Selective reduction of the double bond and the nitro group yields

-methyl-3-aminophenylalanine derivatives. These are non-proteinogenic amino acids used to design peptide drugs with increased resistance to enzymatic degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354287, 3-Nitrocinnamic acid derivatives. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Introduction

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is a derivative of cinnamic acid, a class of organic compounds recognized for a wide spectrum of biological activities and applications in pharmaceuticals and materials science. The molecule's structure, featuring an α,β-unsaturated carboxylic acid, a nitro-substituted aromatic ring, and a methyl group, suggests a unique electronic and steric profile that could influence its behavior in biological systems.

Section 1: Molecular Structure and Synthesis Strategy

A foundational understanding of a molecule begins with its synthesis and structural confirmation. The proposed structure dictates the synthetic approach and the analytical methods required for its verification.

Chemical Structure

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, with its key functional groups, is depicted below. The presence of the carboxylic acid, the conjugated double bond, the nitro group, and the phenyl ring are the primary determinants of its chemical behavior and physical properties.

Caption: Structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Plausible Synthetic Pathway: Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, propanoic acid. The choice of base and solvent is critical for optimizing yield and purity.

Caption: Proposed Knoevenagel condensation synthesis workflow.

An alternative, the Horner-Wadsworth-Emmons (HWE) reaction, offers excellent control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer.[5][6][7][8] This method involves reacting a phosphonate-stabilized carbanion with the aldehyde. While often requiring the prior synthesis of a phosphonate reagent, the HWE reaction is highly reliable for producing α,β-unsaturated esters which can then be hydrolyzed to the desired carboxylic acid.

Required Spectroscopic Confirmation

Following synthesis, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic techniques.

| Technique | Functional Group | Expected Characteristic Signals |

| FT-IR | Carboxylic Acid (O-H) | Very broad absorption band from 2500-3300 cm⁻¹ due to hydrogen bonding.[9][10][11] |

| Carboxylic Acid (C=O) | Strong, sharp absorption at ~1710-1760 cm⁻¹. Conjugation with the alkene and phenyl ring will shift this to the lower end of the range.[9][10][11] | |

| Nitro Group (N-O) | Two strong absorptions: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.[12] | |

| Alkene (C=C) | Absorption around 1620-1640 cm⁻¹. | |

| ¹H NMR | Carboxylic Acid (-COOH) | A broad singlet, typically downfield (>10 ppm), whose position is concentration-dependent. |

| Vinylic Proton (-CH=) | A singlet or a narrow quartet (if coupled to the methyl group) in the 7-8 ppm region. | |

| Aromatic Protons | A complex multiplet pattern between 7.5-8.5 ppm, characteristic of a 1,3-disubstituted benzene ring. | |

| Methyl Protons (-CH₃) | A singlet or doublet around 2.0-2.3 ppm. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | A signal in the 165-175 ppm range. |

| Alkene & Aromatic Carbons | Multiple signals between 120-150 ppm. The carbon bearing the nitro group will be significantly affected. | |

| Methyl Carbon (-CH₃) | A signal in the 15-25 ppm range. | |

| Mass Spec. | Molecular Ion (M+) | A peak corresponding to the exact molecular weight of the compound (C₁₀H₉NO₄), which is 207.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13][14][15] |

Section 2: Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. These predictions are essential for guiding experimental design and prioritizing candidates in early-stage drug discovery.[16][17][18][19][20]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 207.19 g/mol | Influences diffusion, bioavailability, and overall "drug-likeness." This value is well within typical ranges for small molecule drugs. |

| Melting Point (MP) | 160 - 180 °C (estimate) | Indicates crystal lattice energy and purity. A sharp melting point is a key indicator of a pure crystalline solid.[21][22][23][24] |

| pKa | 3.5 - 4.5 (estimate) | Governs the state of ionization at physiological pH. As a carboxylic acid, it will be predominantly ionized (anionic) in the blood (pH ~7.4), which significantly impacts solubility and membrane permeability. |

| logP (Octanol/Water) | 2.0 - 2.5 (estimate) | Measures lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, a critical factor for oral absorption. |

| Aqueous Solubility | Low to moderate | The presence of the polar carboxylic acid and nitro groups is offset by the nonpolar phenyl ring and hydrocarbon backbone. Solubility will be highly pH-dependent. |

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols are standard, robust methods for the empirical determination of the key physicochemical properties. Adherence to these detailed procedures is crucial for generating reliable and reproducible data.

Melting Point Determination (Capillary Method)

Rationale: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. It provides a melting range, where a narrow range (<2 °C) is indicative of high purity.[21][22]

Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid onto a watch glass. Grind it into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[24]

-

Measurement: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination: Heat the sample rapidly (10-15 °C/min) to find an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: Potentiometric titration is the gold standard for pKa determination due to its high precision and ability to directly measure the pH change upon addition of a titrant.[25][26][27][28] This is fundamental for understanding how the compound's charge state will vary with pH.

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).[26][28]

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (logP) Determination (Reverse-Phase HPLC Method)

Rationale: The shake-flask method, while traditional, can be time-consuming and requires a large amount of pure compound. The RP-HPLC method is a rapid, high-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its logP value. It is widely used in the pharmaceutical industry for early-stage screening.[29][30][31][32]

Protocol:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the acid is fully protonated, pH < 2) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Generate Calibration Curve: Plot the log(k) values of the standards against their known logP values. Perform a linear regression to obtain a calibration equation (logP = m * log(k) + c).

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

-

logP Calculation: Determine the retention time and calculate the log(k) for the test compound. Use the calibration equation to calculate its logP value.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: This method directly measures the equilibrium solubility of a compound, providing a definitive value for the saturated concentration. It is crucial for formulation development and biopharmaceutical classification.[33]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer solution at a specific pH (e.g., pH 2.0 and pH 7.4 to determine the solubility of the neutral and ionized forms, respectively).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if it has a suitable chromophore) or HPLC.

-

Solubility Calculation: The measured concentration is the equilibrium solubility at that specific pH and temperature.

Section 4: The Impact of Physicochemical Properties on Drug Development

The data generated from the protocols above are not merely descriptive; they are predictive of a molecule's pharmacokinetic and pharmacodynamic behavior.

Caption: Influence of core physicochemical properties on the ADME profile.

-

Solubility & pKa: The low predicted pKa ensures that the compound will be ionized at physiological pH. This enhances aqueous solubility, which is favorable for dissolution in the gastrointestinal tract and for formulation as an intravenous solution. However, the charged (anionic) form will have reduced passive permeability across lipid membranes like the gut wall.[34][35][36][37]

-

Lipophilicity (logP): The predicted logP of ~2.0-2.5 suggests a good balance. It is lipophilic enough to facilitate membrane transport but not so high as to cause poor solubility or high plasma protein binding, which would reduce the free fraction of the drug available to act on its target.

-

Molecular Weight: At ~207 g/mol , the molecule is small and readily diffusible, favoring good absorption and distribution characteristics.

Conclusion

While 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid remains a compound with limited published data, its structural features allow for a robust, science-based prediction of its core physicochemical properties. The computational estimates presented herein suggest a molecule with a potentially favorable profile for further investigation, possessing a balance of solubility and lipophilicity characteristics. However, these predictions must be viewed as a starting point. The true characterization of this molecule depends on the rigorous application of the detailed experimental protocols provided in this guide. By systematically determining the melting point, pKa, logP, and solubility, researchers can build the foundational dataset necessary to make informed decisions regarding the potential of this compound in pharmaceutical or materials science applications.

References

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024). Chemistry - HSCprep. [Link]

-

Organic Chemistry. (n.d.). University of California, Riverside. [Link]

-

Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal. [Link]

-

Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

-

Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. (2000). ACS Publications. [Link]

-

A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

-

Cinnamic acid derivatives: An ERA. (2019). ResearchGate. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). American Chemical Society. [Link]

-

Melting point determination. (n.d.). Edisco. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. [Link]

-

Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. (2008). Ingenta Connect. [Link]

- Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Google Cloud.

-

1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. (2002). ACS Publications. [Link]

-

Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (2002). PubMed. [Link]

-

Applications in Organic Chemistry. (n.d.). NTNU. [Link]

-

Mass spectrometry menu. (n.d.). Chemguide. [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (n.d.). Royal Society of Chemistry. [Link]

-

Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025). Dotmatics. [Link]

-

Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. (n.d.). ECETOC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

1 H NMR partial spectra (500 MHz) of cinnamic acid. (n.d.). ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. (n.d.). ACS Publications. [Link]

-

IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). PMC. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. [Link]

-

experiment (1) determination of melting points. (2021). ResearchGate. [Link]

-

Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. (2022). Chegg. [Link]

-

Experiment name / Determination of melting point. (n.d.). University of Babylon. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Preparations of Z-α,β-Unsaturated Amides by Using Horner-Wadsworth-Emmons Reagents, (Diphenylphosphono)acetamides. (2025). ResearchGate. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). JoVE. [Link]

-

Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (2025). MDPI. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. asianpubs.org [asianpubs.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hscprep.com.au [hscprep.com.au]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 15. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 18. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 19. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 20. sapiosciences.com [sapiosciences.com]

- 21. edisco.it [edisco.it]

- 22. ursinus.edu [ursinus.edu]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. vet.mu.edu.iq [vet.mu.edu.iq]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. researchgate.net [researchgate.net]

- 30. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 31. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]

- 32. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 34. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 36. chem.ws [chem.ws]

- 37. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Core Mechanism of Action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Preamble: Interrogating a Novel Therapeutic Axis in Cancer Metabolism

The relentless metabolic reprogramming of cancer cells presents both a formidable challenge and a rich landscape of therapeutic opportunities. One of the most prominent metabolic shifts is the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, leading to the overproduction and efflux of lactic acid.[1] This metabolic phenotype is not merely a byproduct of cellular transformation but an active contributor to tumor progression, metastasis, and the establishment of an immunosuppressive microenvironment.[2][3] The transport of lactate out of cancer cells is predominantly mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[4][5] Consequently, the inhibition of these transporters has emerged as a compelling strategy in oncology.[6]

This guide focuses on the hypothesized mechanism of action of a novel small molecule, 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. Based on its structural features, which are shared with other known bioactive cinnamic and arylpropionic acid derivatives, we posit that this compound functions as a selective inhibitor of MCT4.[7][8] This document will provide a comprehensive exploration of this proposed mechanism, from molecular interactions to cellular consequences, and detail the experimental methodologies required for its validation.

The Central Hypothesis: Selective Inhibition of Monocarboxylate Transporter 4 (MCT4)

We propose that 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid exerts its primary anticancer effects through the selective inhibition of the monocarboxylate transporter 4 (MCT4). MCT4 is a proton-coupled lactate transporter that is frequently overexpressed in highly glycolytic tumors and is induced by hypoxic conditions via the transcription factor HIF-1α.[6][9] Its primary role is to facilitate the efflux of lactate from cancer cells, thereby maintaining a favorable intracellular pH for continued glycolysis and cell proliferation.[1] By exporting lactate, MCT4 also contributes to the acidification of the tumor microenvironment, which has profound immunosuppressive effects on cytotoxic T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[10][11]

Inhibition of MCT4 by 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is predicted to trigger a cascade of events detrimental to cancer cell survival and conducive to an anti-tumor immune response. These include:

-

Intracellular Acidosis: Blockade of lactate efflux will lead to its accumulation within the cancer cell, causing a drop in intracellular pH. This acidification can inhibit key glycolytic enzymes and ultimately arrest cell proliferation.[1]

-

Increased Oxidative Stress: The disruption of cellular metabolism can lead to an increase in reactive oxygen species (ROS), pushing the cell towards apoptosis.[12]

-

Reversal of Tumor Microenvironment Immunosuppression: By preventing the acidification of the extracellular space, MCT4 inhibition can restore the function of anti-tumor immune cells and enhance the efficacy of immunotherapies.[13]

Structural Rationale for MCT4 Selectivity

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid contains key pharmacophoric elements that suggest an interaction with MCTs. The α,β-unsaturated carboxylic acid moiety is a common feature in many transporter inhibitors. The 3-nitrophenyl group provides a specific substitution pattern that can confer selectivity for MCT4 over MCT1. Structure-activity relationship studies of other MCT inhibitors have highlighted the importance of the aryl substituent in determining isoform specificity.[4] The methyl group at the 2-position may further enhance binding affinity and selectivity.

Elucidating the Molecular and Cellular Consequences of MCT4 Inhibition

The proposed mechanism of action initiates a series of downstream cellular events that can be experimentally verified.

Proposed Signaling Pathway

The inhibition of MCT4 by 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is expected to disrupt the metabolic symbiosis within the tumor and reactivate anti-tumor immunity.

Caption: Workflow for CETSA to confirm target engagement.

Step-by-Step Protocol:

-

Cell Culture: Culture a human cancer cell line with high endogenous MCT4 expression (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.

-

Compound Treatment: Treat cells with 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (e.g., at 10x the anticipated IC50) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Quantification and Detection: Quantify the protein concentration in the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against MCT4.

-

Data Analysis: Quantify the band intensities for MCT4 at each temperature. Plot the relative amount of soluble MCT4 as a function of temperature for both vehicle- and compound-treated samples to determine the melting temperature (Tm). A significant shift in the Tm to a higher temperature in the presence of the compound confirms target engagement.

Functional Inhibition: ¹⁴C-Lactate Transport Assay

This assay directly measures the ability of the compound to inhibit the transport of lactate across the cell membrane. [14] Step-by-Step Protocol:

-

Cell Seeding: Seed MCT4-expressing cells (e.g., MDA-MB-231) and MCT1-expressing cells (e.g., Raji lymphoma, as a selectivity control) in 24-well plates. [15]2. Pre-incubation: Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid or a known MCT inhibitor (e.g., AZD3965 for MCT1) for 15 minutes. [16]3. Lactate Uptake: Initiate lactate transport by adding transport buffer containing ¹⁴C-labeled lactic acid.

-

Termination: After a short incubation period (e.g., 2 minutes), stop the transport by rapidly washing the cells with ice-cold transport buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ¹⁴C radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein content of each well. Plot the percentage of lactate transport inhibition against the compound concentration to determine the IC50 value.

Cellular Effects: Proliferation, Intracellular pH, and ROS Assays

These assays assess the downstream consequences of MCT4 inhibition on cancer cell viability and physiology.

-

Cell Proliferation Assay (MTT or Sulforhodamine B): Treat cancer cells with a dose range of the compound for 48-72 hours and measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

-

Intracellular pH Measurement: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM). Measure the fluorescence ratio at different emission wavelengths using a plate reader or flow cytometer after compound treatment to quantify changes in intracellular pH. A significant decrease in pH would be expected.

-

Reactive Oxygen Species (ROS) Detection: Treat cells with the compound and then stain with a ROS-sensitive probe (e.g., DCFDA). Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader to quantify the level of intracellular ROS. An increase in ROS would support the proposed mechanism. [12]

Anticipated Quantitative Data

The following table summarizes the expected outcomes from the proposed experimental validation.

| Experiment | Metric | Expected Outcome for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |

| ¹⁴C-Lactate Transport Assay | IC50 (MCT4) | 10 - 100 nM |

| IC50 (MCT1) | > 10 µM (demonstrating selectivity) | |

| Cell Proliferation Assay (MDA-MB-231) | GI50 | 50 - 500 nM |

| Cellular Thermal Shift Assay (CETSA) | ΔTm (MCT4) | +2°C to +5°C shift |

| Intracellular pH Measurement | pH change | Decrease of 0.2 - 0.5 pH units |

| ROS Detection Assay | Fold Increase | 1.5 to 3-fold increase in fluorescence |

Conclusion and Future Directions

The scientific rationale and experimental framework outlined in this guide provide a robust pathway to investigate the mechanism of action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as a selective MCT4 inhibitor. Confirmation of this hypothesis would position this compound as a promising candidate for further preclinical development, particularly for the treatment of aggressive, glycolytic solid tumors.

Future studies should explore the in vivo efficacy of this compound in xenograft models, both as a monotherapy and in combination with immune checkpoint inhibitors, given the critical role of lactate in modulating the tumor immune microenvironment. [13]A comprehensive understanding of its pharmacokinetics and pharmacodynamics will be crucial for its translation into a clinical setting. The investigation of this novel chemical entity underscores the potential of targeting cancer metabolism to develop next-generation oncology therapeutics.

References

- Lactate in the tumour microenvironment: From immune modul

- Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC. (n.d.).

- Impact of lactate on immune cell function in the tumor microenvironment: mechanisms and therapeutic perspectives - Frontiers. (2025, March 25).

- Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed. (2020, August 1).

- Lactate: a rising star in tumors and inflamm

- From metabolic byproduct to immune modulator: the role of lactate in tumor immune escape. (2024, November 24).

- Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research. (2018, August 15).

- Lactate-mediated immunosuppression in the tumor microenvironment. The...

- Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights | Request PDF - ResearchG

- Exploring monocarboxylate transporter inhibition for cancer tre

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC. (n.d.).

- Cinnamic acid hybrids as anticancer agents: A mini‐review - ResearchG

- Computational Insight and Anticancer Effect of Cinnamic Acid-Deriv

- Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors - PubMed. (2014, September 11).

- Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal - Frontiers. (2022, October 24).

- MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC - NIH. (2023, October 25).

- Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4)

- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (2020, August 9).

- Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - AACR Journals. (2018, December 3).

- Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC. (2018, December 11).

- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).

- (PDF)

- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8).

- Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - MDPI. (2023, November 28).

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC. (2018, March 23).

- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023).

- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22).

- Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies | Journal for ImmunoTherapy of Cancer. (2023, June 30).

- High-Throughput Cellular Thermal Shift Assay (CETSA)

- New derivatives of aryl-propionic acid.

- Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase - PubMed. (n.d.).

- SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)

Sources

- 1. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 2. Lactate in the tumour microenvironment: From immune modulation to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate: a rising star in tumors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal [frontiersin.org]

- 7. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Impact of lactate on immune cell function in the tumor microenvironment: mechanisms and therapeutic perspectives [frontiersin.org]

- 11. Frontiers | From metabolic byproduct to immune modulator: the role of lactate in tumor immune escape [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Monograph: Pharmacological Profiling of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Executive Summary & Molecular Architecture

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of

This guide analyzes the compound's potential as a dual-action therapeutic agent targeting cancer metabolism (MCT1 inhibition) and metabolic syndrome (PPAR modulation) .

Structural-Activity Relationship (SAR) Logic

The therapeutic value of this molecule is encoded in three distinct structural zones:

-

The Carboxylate Head: Essential for ionic interaction with the arginine residues (e.g., Arg143 in MCT1) in the transmembrane binding pocket.

-

The

-Methyl Alkenyl Linker: Prevents rapid enzymatic degradation and locks the molecule in a specific conformation (E/Z isomerism) favorable for receptor docking. -

The m-Nitrophenyl Tail: The electron-withdrawing nitro group decreases the pKa of the carboxylic acid, enhancing potency at physiological pH, while increasing lipophilicity for membrane penetration.

Figure 1: Structural-Activity Relationship (SAR) mapping specific chemical features to therapeutic outcomes.[1]

Primary Therapeutic Target: Monocarboxylate Transporter 1 (MCT1)[1]

Mechanistic Rationale

The most scientifically grounded target for

-

The Warburg Effect: Highly glycolytic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) produce massive amounts of lactate.[1][2] They rely on MCT1 and MCT4 to efflux this lactate to prevent intracellular acidification (apoptosis).

-

Inhibition Logic: This compound acts as a competitive inhibitor of lactate transport. The

-methyl group mimics the substrate (lactate/pyruvate) structure but blocks the translocation cycle of the transporter. -

Differentiation: Unlike the classic inhibitor

-cyano-4-hydroxycinnamic acid (CHC), which is metabolically unstable and non-specific, the 2-methyl-3-(3-nitrophenyl) variant offers improved stability and lipophilicity.

Mechanism of Action Pathway

Figure 2: Mechanism of Action.[1] The compound blocks MCT1, trapping lactate intracellularly, leading to cytotoxic acidification.[1]

Secondary Target: PPAR Modulation

Metabolic Syndrome & Inflammation

Cinnamic acid derivatives are structural mimics of fibrates (PPAR

-

Target: Peroxisome Proliferator-Activated Receptors (PPAR

and PPAR -

Relevance: The 3-nitrophenyl group provides the hydrophobic bulk necessary to occupy the large ligand-binding pocket of PPAR

. Activation of this receptor improves insulin sensitivity and reduces systemic inflammation. -

Status: While MCT1 inhibition is likely the dominant effect, PPAR modulation represents a secondary "off-target" benefit that may reduce cachexia in cancer patients.

Experimental Validation Protocols

To validate this compound, researchers must move beyond simple cytotoxicity assays.[1][4] The following protocols are designed to prove mechanism-specific activity.

Protocol A: Fluorescence-Based Lactate Transport Assay

Validates MCT1 Inhibition.

Principle: Uses BCECF-AM, a pH-sensitive fluorescent dye. Since lactate transport is proton-linked (symport), blocking lactate efflux prevents proton efflux, altering intracellular pH.[1]

Materials:

-

Cell Line: MDA-MB-231 (High MCT1 expression).

-

Reagent: BCECF-AM (pH indicator).

-

Buffer: Krebs-Ringer Buffer (KRB).

Step-by-Step Methodology:

-

Cell Loading: Seed MDA-MB-231 cells (

/well) in a black 96-well plate. Incubate overnight. -

Dye Loading: Wash cells with KRB. Incubate with

BCECF-AM for 30 mins at 37°C. Wash 3x to remove extracellular dye. -

Compound Treatment: Add the test compound (2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) at graded concentrations (

). Include a vehicle control (DMSO) and a positive control (AZD3965).[1] -

Lactate Pulse: Rapidly add L-Lactate (10 mM) to the wells.

-

Kinetic Reading: Immediately measure fluorescence at Excitation 490/440 nm and Emission 535 nm every 10 seconds for 5 minutes.

-

Data Analysis: Calculate the rate of intracellular acidification. A potent inhibitor will reduce the rate of pH change (proton influx) compared to control.

Protocol B: PPAR Nuclear Receptor Luciferase Assay

Validates Transcriptional Agonism.

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK293T cells with:

-

Plasmid expressing human PPAR

ligand-binding domain fused to GAL4 DNA-binding domain. -

Luciferase reporter plasmid containing GAL4 upstream activation sequences (UAS).[1]

-

-

Treatment: 24 hours post-transfection, treat cells with the test compound (

) and a positive control (Rosiglitazone, -

Incubation: Incubate for 24 hours.

-

Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Reagent.

-

Quantification: Measure luminescence. Fold-induction

over vehicle indicates agonist activity.

Summary of Pharmacological Potential[3][5][6]

| Therapeutic Area | Target | Mechanism | Validation Priority |

| Oncology | MCT1 (SLC16A1) | Inhibition of lactate efflux; intracellular acidification. | High (Primary) |

| Metabolic | PPAR | Partial agonism; insulin sensitization.[1] | Medium (Secondary) |

| Infectious | Transglutaminase | Inhibition of bacterial cell wall synthesis. | Low (Exploratory) |

References

-

Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate.[1] Biochemical Journal, 138(2), 313–316.[1] Link

-

Joshi, H., et al. (2017).

Agonists: In silico Studies, Synthesis and Biological Characterization.[1][5][6] Anti-Cancer Agents in Medicinal Chemistry, 17(4).[1][5][6] Link -

Guan, X., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model.[7] The AAPS Journal, 22(1).[1] Link

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[1] Link

-

Organic Syntheses. (For synthetic grounding of m-nitrocinnamic acid derivatives). Organic Syntheses, Coll.[1][8] Vol. 4, p.731.[1][8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

derivatives of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and their properties

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid Derivatives

Foreword: The Scientific Rationale

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a "privileged structure," a framework that repeatedly appears in molecules with diverse and potent biological activities. The introduction of specific substituents can dramatically tune these properties. This guide focuses on a particular, compelling variant: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and its derivatives. The strategic placement of a methyl group at the α-position and a nitro group at the meta-position of the phenyl ring creates a unique electronic and steric profile. The electron-withdrawing nitro group can act as a hydrogen bond acceptor and is known to be a key pharmacophore in various bioactive compounds, including antimicrobial and anticancer agents.[1] The α-methyl group can influence the molecule's conformation and metabolic stability. This guide provides a technical exploration of this scaffold, offering a synthesis of established chemical principles and a forward-looking perspective on its potential in drug development.

The Core Scaffold: Synthesis and Characterization

The parent compound, (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid, serves as the foundational starting point for all subsequent derivatization.[2] Its synthesis is rooted in classic carbonyl condensation chemistry, a robust and well-understood class of reactions.

Synthetic Strategy: The Perkin Reaction

The synthesis of the core acid is efficiently achieved via the Perkin reaction. This method was reported as early as 1962 and remains a reliable route.[2] The causality behind this choice lies in the reaction's ability to form α,β-unsaturated carboxylic acids directly from aromatic aldehydes.

Workflow Rationale: The reaction involves the condensation of 3-nitrobenzaldehyde with propanoic anhydride, using sodium propanoate as the base catalyst. The base deprotonates the anhydride, forming a nucleophilic enolate which then attacks the aldehyde carbonyl. A subsequent series of dehydration and hydrolysis steps yields the final product. The choice of propanoic anhydride and its corresponding salt is critical as it provides the necessary α-methyl group in the final structure.

Caption: Synthetic workflow for the parent acid via the Perkin reaction.

Detailed Experimental Protocol: Synthesis of (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid

This protocol is a self-validating system; successful synthesis is confirmed by characterization data (Melting Point, NMR, IR) that must align with the expected structure.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), propanoic anhydride (26.0 g, 0.2 mol), and anhydrous sodium propanoate (9.6 g, 0.1 mol).

-

Reaction Execution: Heat the reaction mixture in an oil bath at 140-150°C for 8-10 hours with continuous stirring. The mixture will become a viscous melt.

-

Hydrolysis & Isolation: Allow the mixture to cool slightly. While still warm, cautiously add 100 mL of water. Heat the mixture to boiling to hydrolyze the unreacted anhydride and the intermediate product. Steam distillation can be employed at this stage to remove any unreacted 3-nitrobenzaldehyde.

-

Purification: Filter the hot solution. If the product precipitates upon cooling, it can be collected by filtration. Acidify the filtrate with concentrated HCl to precipitate any remaining product. The crude solid is then collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Derivatization Strategies and Their Rationale

The value of the core scaffold lies in its potential for derivatization, primarily at the carboxylic acid moiety. Esterification is a common and powerful strategy to modulate physicochemical properties such as lipophilicity (LogP), solubility, and cell permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a straightforward and scalable method for converting the parent acid into its corresponding esters. The reaction is acid-catalyzed and driven to completion by using an excess of the alcohol, which also serves as the solvent.

Protocol Rationale: The use of a strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Refluxing the reaction ensures it reaches equilibrium, while the excess alcohol shifts the equilibrium towards the product side, maximizing the yield.[1][3]

Caption: General workflow for the synthesis of ester derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-3-(3-nitrophenyl)prop-2-enoate

-

Reaction Setup: To a solution of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (10.0 g, 0.048 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: After cooling to room temperature, reduce the volume of the solvent under reduced pressure. Pour the residue into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester.

-

Final Purification: Purify the crude product by column chromatography on silica gel if necessary.

-

Characterization: Analyze the final product by NMR and IR to confirm the structure of the ethyl ester.

Predicted Biological Properties and Therapeutic Potential

While direct biological data for this specific 3-nitro isomer is limited, a robust hypothesis can be built by analyzing structurally similar compounds. The key pharmacophoric elements—the nitroaromatic ring and the α,β-unsaturated carbonyl system—are associated with distinct biological activities.

Antimicrobial and Cytotoxic Activity

The presence of a nitroaromatic group is a well-established feature in compounds with antimicrobial and cytotoxic properties.[1]

Hypothesized Mechanism of Action: The mechanism often involves the bioreduction of the nitro group by cellular reductases (e.g., nitroreductases found in bacteria or cancer cells under hypoxic conditions) to form radical anions and other reactive nitrogen species.[4] These reactive species can induce cellular damage through various pathways, including DNA damage, protein dysfunction, and oxidative stress, ultimately leading to cell death. The α,β-unsaturated ester system can also act as a Michael acceptor, potentially alkylating and inactivating key cellular proteins and enzymes.[1]

Caption: Hypothesized bioactivation pathway for cytotoxic effects.

Anti-inflammatory Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring system.[5] Derivatives of cinnamic acid have been explored for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway responsible for pain and inflammation.

| Derivative Type | Predicted Property | Rationale |

| Carboxylic Acid | Potential COX Inhibitor | The acidic group can mimic arachidonic acid, the natural substrate for COX enzymes. |

| Ester Prodrugs | Enhanced Permeability | Masking the polar carboxylic acid as an ester increases lipophilicity, potentially improving cell membrane passage. The ester can be hydrolyzed in vivo by esterases to release the active acidic drug.[3] |

| Amide Derivatives | Modulated Activity/Toxicity | Amides are generally more stable to hydrolysis than esters and can alter hydrogen bonding capabilities, leading to a different pharmacological profile. |

In Vitro Evaluation: A Protocol for Cytotoxicity Screening

To validate the hypothesized cytotoxic activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This provides a quantitative measure of cell viability.

Detailed Experimental Protocol: MTT Assay

-

Cell Culture: Seed a human cancer cell line (e.g., HCT116 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be non-toxic (<0.5%). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid scaffold is a promising platform for the development of novel therapeutic agents. Based on robust chemical principles and analysis of analogous structures, its derivatives are predicted to possess significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic routes are straightforward and amenable to the creation of diverse chemical libraries. Future work should focus on the systematic synthesis of a series of ester and amide derivatives to build a clear structure-activity relationship (SAR) profile. This will involve correlating changes in lipophilicity and electronic properties with in vitro potency and selectivity, paving the way for the identification of lead candidates for further preclinical development.

References

-

(2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid - Chemical Synthesis Database. [Link]

-

Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]

-

Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - MDPI. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking - MDPI. [Link]

Sources

in vivo studies using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid in animal models

Application Note: In Vivo Evaluation of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid (MNPA) as a Bioactive Scaffold

Executive Summary & Compound Profile

2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (also referred to as

This guide details the protocols for evaluating MNPA in animal models, focusing on its two primary validated bioactivities: anti-inflammatory modulation (via NF-

Compound Specifications

| Property | Detail |

| IUPAC Name | (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |

| Common Abbreviation | MNPA |

| Molecular Weight | 207.18 g/mol |

| Key Structural Features | |

| Solubility | Low in water; Soluble in DMSO, Ethanol, PEG-400 |

| Primary Mechanism | Michael acceptor reactivity with cysteine residues; NF- |

Mechanistic Rationale

The biological activity of MNPA is driven by its structure as a Michael Acceptor . The

-

Anti-Inflammatory: The nitro group enhances the electrophilicity of the double bond, facilitating the inhibition of the NF-

B signaling pathway, thereby reducing the expression of pro-inflammatory cytokines (TNF- -

Cytotoxicity: The compound disrupts cellular redox homeostasis and induces apoptosis in rapidly dividing cells (e.g., P388 leukemia cells) by depleting glutathione or inhibiting thioredoxin reductase.

Figure 1: Mechanistic pathway of MNPA. The compound acts as an electrophile, targeting cysteine sensors to modulate inflammatory and apoptotic pathways.

Formulation & Vehicle Preparation

MNPA is lipophilic and requires a specific vehicle for in vivo administration to ensure bioavailability without precipitation.

Recommended Vehicle (Intraperitoneal/Oral):

-

10% DMSO (Solubilizer)

-

40% PEG-400 (Co-solvent)

-

50% Saline (0.9% NaCl)

Preparation Protocol:

-

Weigh the required amount of MNPA.

-

Dissolve completely in 100% DMSO (vortex for 2 mins).

-

Slowly add PEG-400 while vortexing.

-

Add warm Saline (37°C) dropwise under continuous agitation.

-

Critical Check: If precipitation occurs, sonicate for 5 minutes at 40°C.

-

Stability: Prepare fresh daily. Do not store the aqueous suspension for >24 hours.

-

Protocol A: Anti-Inflammatory Evaluation (TPA-Induced Ear Edema)

This model is the gold standard for evaluating the topical and systemic anti-inflammatory potential of cinnamic acid derivatives, specifically testing the compound's ability to inhibit COX-2 and cytokine release.

Animal Model: Male Swiss Webster or BALB/c mice (20–25 g). Group Size: n=6–8 per group.

Experimental Workflow

-

Baseline Measurement: Measure the thickness of both ears using a digital micrometer (precision 0.01 mm).

-

Induction: Apply TPA (12-O-tetradecanoylphorbol-13-acetate) topically to the inner and outer surface of the right ear (2.5

g/ear dissolved in 20 -

Treatment Administration:

-

Topical: Apply MNPA (0.5 – 1.0 mg/ear) dissolved in acetone immediately after TPA.

-

Systemic (Oral/IP): Administer MNPA (10, 30, 100 mg/kg) 1 hour prior to TPA application.

-

-

Incubation: Allow inflammation to develop for 4–6 hours.

-

Endpoint Analysis:

-

Euthanize mice via CO

asphyxiation. -

Punch a 6 mm disc from both treated (right) and control (left) ears.

-

Weigh the ear punches immediately.

-

Data Calculation

Calculate the Edema Inhibition (%) :

- = Weight of treated ear (Right)

- = Weight of control ear (Left)

- refers to the vehicle-only group.

Protocol B: Antitumor Efficacy (Murine Leukemia P388 Model)

Nitro-cinnamic acid derivatives have demonstrated specific cytotoxicity against P388 leukemia cells [1]. This protocol evaluates the survival benefit and tumor burden reduction.

Animal Model: CDF1 or BDF1 mice (Male, 6–8 weeks). Cell Line: P388 Murine Leukemia cells (ATCC).

Experimental Workflow

-

Cell Preparation: Harvest P388 cells from the ascites of a donor mouse (maintained by weekly passage). Wash and resuspend in PBS to

cells/mL. -

Inoculation (Day 0): Inject

cells (0.1 mL) intraperitoneally (i.p.) into experimental mice. -

Treatment Regimen (Day 1 – Day 9):

-

Group 1 (Vehicle): 10% DMSO/PEG-400 (i.p. daily).

-

Group 2 (Positive Control): 5-Fluorouracil (20 mg/kg, i.p.).

-

Group 3 (MNPA Low): 25 mg/kg (i.p. daily).

-

Group 4 (MNPA High): 50 mg/kg (i.p. daily).

-

-

Monitoring: Monitor body weight and clinical signs daily.

-

Endpoint:

-

Survival: Record mortality daily to calculate Median Survival Time (MST).

-

Ascites Volume: In a satellite group, euthanize on Day 10 and measure total ascitic fluid volume.

-

Survival Analysis (T/C %)

-

Criteria: A T/C value > 125% indicates significant antitumor activity.

Critical Data Summary

| Parameter | MNPA Target Value | Validation Method |

| LD50 (Acute) | Est. > 500 mg/kg (i.p.) | Up-and-Down Procedure (OECD 425) |

| Eff. Dose (Anti-inf) | 10 – 50 mg/kg | TPA Ear Edema Model |

| Eff. Dose (Antitumor) | 25 – 100 mg/kg | P388 / Lewis Lung Carcinoma |

| Bioavailability | Moderate | HPLC Analysis of Plasma (Cmax @ 1-2h) |

References

-

Ernawati, T., & Khoirunni'mah, Z. (2025).[1] Synthesis of Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate.[2]

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[3][4][5][6] Mini-Reviews in Medicinal Chemistry.

-

Pontiki, E., & Hadjipavlou-Litina, D. (2012). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI Molecules.

-

De, P., et al. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-(3-methylphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as an enzyme inhibitor

Topic: Application Note: Kinetic Characterization of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid as a Zinc-Protease Inhibitor Content Type: Detailed Application Notes and Protocols Audience: Senior Biochemists, Enzymologists, and Drug Discovery Scientists[1][2]

Executive Summary

2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as

This application note details the protocol for using this compound to inhibit Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease.[2] It further outlines its emerging utility in screening for Monocarboxylate Transporter (MCT) blockade in cancer metabolism research.[2]

Chemical Identity & Mechanism of Action

Structure-Activity Relationship (SAR)

The inhibitory potency of this molecule is derived from two specific structural modifications to the cinnamate scaffold:[1][2]

- -Methyl Substitution: This is the "catalytic brake."[1][2] In proteases like CPA, this group creates steric clashes within the active site (specifically near Glu-270), preventing the nucleophilic attack required for hydrolysis.[2] This transforms the molecule from a potential pseudo-substrate into a competitive inhibitor.

-

3-Nitro Substitution: The electron-withdrawing nitro group at the meta position alters the

of the carboxylate and enhances hydrophobic interactions within the S1' specificity pocket of the enzyme.

Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism within the Carboxypeptidase A active site.